molecular formula C15H20FNO4S B6717392 methyl 3-[[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]sulfamoyl]-2-methylpropanoate

methyl 3-[[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]sulfamoyl]-2-methylpropanoate

Cat. No.: B6717392
M. Wt: 329.4 g/mol
InChI Key: QZUZKXDJHDEOEU-SBNLOKMTSA-N
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Description

Methyl 3-[[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]sulfamoyl]-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated tetrahydronaphthalene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]sulfamoyl]-2-methylpropanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Moiety: This step involves the hydrogenation of a naphthalene derivative in the presence of a suitable catalyst.

    Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as Selectfluor.

    Sulfamoylation: The sulfamoyl group is introduced using a sulfamoyl chloride derivative under basic conditions.

    Esterification: The final step involves the esterification of the intermediate product with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]sulfamoyl]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

Methyl 3-[[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]sulfamoyl]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 3-[[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]sulfamoyl]-2-methylpropanoate involves its interaction with specific molecular targets. The fluorinated tetrahydronaphthalene moiety allows it to bind with high affinity to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[[(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]sulfamoyl]-2-methylpropanoate
  • Methyl 3-[[(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl]sulfamoyl]-2-methylpropanoate

Uniqueness

The unique aspect of methyl 3-[[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]sulfamoyl]-2-methylpropanoate lies in its fluorinated moiety, which imparts distinct chemical and biological properties. Fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

methyl 3-[[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]sulfamoyl]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c1-10(15(18)21-2)9-22(19,20)17-14-5-3-4-11-6-7-12(16)8-13(11)14/h6-8,10,14,17H,3-5,9H2,1-2H3/t10?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUZKXDJHDEOEU-SBNLOKMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NC1CCCC2=C1C=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CS(=O)(=O)N[C@H]1CCCC2=C1C=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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